

chemical and physical properties of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532

[Get Quote](#)

An In-Depth Technical Guide to **(R)-2-Amino-2-phenylacetamide**: Properties, Synthesis, and Applications

Abstract

(R)-2-Amino-2-phenylacetamide, a chiral aminamide, serves as a critical stereospecific building block in modern synthetic chemistry. Its defined (R)-configuration is paramount in the development of enantiomerically pure pharmaceuticals, where stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of its core chemical and physical properties, spectroscopic signature, and key enantioselective synthesis strategies. We delve into the mechanistic rationale behind various resolution techniques, offering detailed experimental protocols for researchers. Furthermore, this document explores the compound's reactivity, its applications in medicinal chemistry and materials science, and essential safety protocols, providing a holistic resource for professionals in drug discovery and chemical development.

Introduction: The Significance of Chirality and Function

(R)-2-Amino-2-phenylacetamide (CAS No. 6485-67-2) is an organic compound distinguished by a stereogenic center at the α -carbon, adjacent to both a phenyl ring and an amide group.^[1] This specific three-dimensional arrangement, the (R)-enantiomer, is crucial for its biological activity and its utility as a precursor in asymmetric synthesis. The presence of a primary amine,

an amide, and an aromatic ring provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[\[2\]](#)

Its importance is particularly noted in its application as a key intermediate for certain β -lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[\[2\]](#) The imperative for enantiomerically pure starting materials in drug development cannot be overstated; the alternative (S)-enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, robust and efficient methods for producing the (R)-enantiomer with high enantiomeric purity are of significant scientific and commercial interest.[\[2\]](#)

Core Physicochemical and Spectroscopic Properties

The functional utility of **(R)-2-Amino-2-phenylacetamide** is fundamentally governed by its physical and chemical characteristics. These properties influence its solubility, reactivity, and handling requirements.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, from reaction setups to purification and formulation.

Property	Value	Source(s)
IUPAC Name	(2R)-2-amino-2-phenylacetamide	[3]
CAS Number	6485-67-2	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[1][2]
Appearance	White to off-white solid/crystalline solid	[4]
Melting Point	125 - 129 °C	[2]
Boiling Point	322.8 ± 35.0 °C (Predicted)	[4]
Solubility	High solubility in water; soluble in alcohol solvents.	[1][4]
Optical Rotation	[α] -48.5° (c=0.55, EtOH)	[2]
Density	1.178 ± 0.06 g/cm ³ (Predicted)	[4]

Spectroscopic Characterization

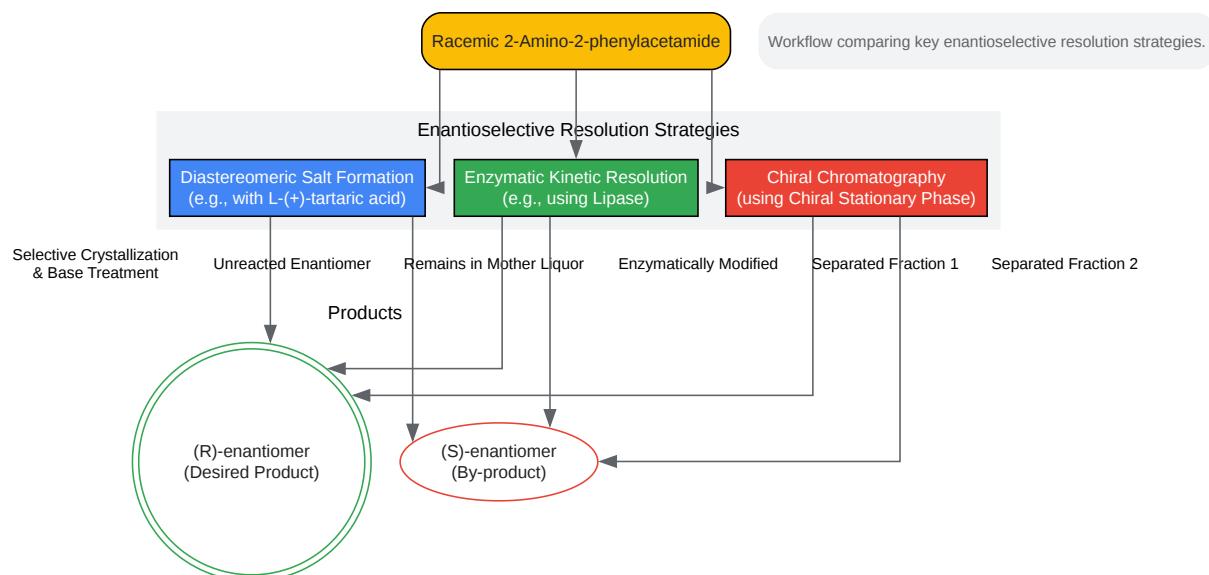
Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound.

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include C-H stretching from the aromatic and aliphatic portions (3070–2978 cm⁻¹), C=O stretching from the amide group, and C-N bending (1510–1318 cm⁻¹).^[1] The presence of N-H stretching bands from the primary amine and amide groups is also a key indicator.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, and the protons of the amino and amide groups. The chemical shifts and coupling patterns provide definitive structural information.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated monoisotopic mass of 150.0793 Da.[3]

Enantioselective Synthesis and Resolution Strategies

The primary challenge in working with **(R)-2-Amino-2-phenylacetamide** is obtaining it in high enantiomeric purity.[1] Racemic synthesis is straightforward, but the separation of enantiomers requires specialized techniques. The choice of method is a critical decision based on factors like desired purity, scalability, cost, and environmental impact.



[Click to download full resolution via product page](#)

Caption: Workflow comparing key enantioselective resolution strategies.

Diastereomeric Salt Formation

This classical resolution technique relies on the differential physicochemical properties of diastereomers.

- Principle: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These salts are not mirror images and thus have different solubilities in a given solvent system.[\[1\]](#)
- Execution: The less soluble diastereomeric salt selectively crystallizes from the solution. This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-enantiomer.[\[1\]](#)
- Insight: While robust and scalable, this method often requires multiple recrystallization cycles to achieve high enantiomeric excess (up to 99.5%), which can result in moderate yields (around 40%) for the desired enantiomer.[\[1\]](#)

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative.

- Principle: This method uses an enzyme, such as a lipase (e.g., *Candida antarctica* Lipase B), that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture. [\[2\]](#) For example, the enzyme might selectively hydrolyze the N-acetylated (S)-enantiomer, leaving the desired N-acetylated (R)-enantiomer untouched.
- Execution: The racemic substrate is incubated with the enzyme under optimized conditions (pH, temperature). After the reaction proceeds to approximately 50% conversion, the unreacted, enantiomerically pure substrate is separated from the modified product.
- Insight: The key advantage is the exceptional stereoselectivity of enzymes, often yielding very high enantiomeric excess. A potential drawback is that the theoretical maximum yield is 50%. This can be overcome by coupling it with a racemization catalyst in a process known as Dynamic Kinetic Resolution (DKR), which continuously converts the undesired (S)-

enantiomer back into the racemate, theoretically allowing for a 100% yield of the (R)-product.

[1]

Detailed Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes a representative procedure for the resolution of racemic 2-Amino-2-phenylacetamide using L-(+)-tartaric acid.

- Preparation: Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in a 3:1 ethanol/water mixture with heating until a clear solution is obtained.
- Salt Formation: In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in the same solvent mixture. Add the tartaric acid solution to the amine solution.
- Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, **(R)-2-Amino-2-phenylacetamide-L-tartrate**.
- Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
- Purity Enhancement (Optional): To increase enantiomeric purity, recrystallize the salt from the same solvent system. The progress can be monitored by measuring the optical rotation of samples.
- Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This neutralizes the tartaric acid and liberates the free (R)-amine.
- Final Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched **(R)-2-Amino-2-phenylacetamide**.
- Validation: Confirm the chemical identity and enantiomeric purity using NMR, MS, and chiral HPLC analysis.

Biological Context and Research Applications

(R)-2-Amino-2-phenylacetamide is not just a synthetic intermediate; it and its derivatives are subjects of biological investigation.

- Neurotransmitter Modulation: Studies have suggested that derivatives of this compound may influence neurotransmitter systems, presenting potential therapeutic avenues for neurological disorders.[\[1\]](#)
- Enzyme Inhibition: The structure shares similarities with natural amino acids, suggesting it could act as an enzyme inhibitor. It has been investigated for its potential to inhibit phenylalanine hydroxylase (PAH), the enzyme implicated in the metabolic disorder phenylketonuria (PKU).[\[1\]](#) This remains an area of active research.
- Drug Discovery Scaffold: The versatile chemical handles on the molecule make it an excellent starting point for generating chemical libraries for drug discovery campaigns.[\[1\]](#)[\[2\]](#)
- Coordination Chemistry: The amine and amide groups can act as ligands, making the molecule useful in the development of metal-organic frameworks (MOFs) for applications in catalysis and material science.[\[1\]](#)

Safety and Handling

Proper handling is crucial when working with this chemical.

- Hazard Identification: **(R)-2-Amino-2-phenylacetamide** is classified as hazardous. It can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317) or respiratory irritation.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[2\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[\[2\]](#)[\[6\]](#)

- First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

(R)-2-Amino-2-phenylacetamide is a compound of significant value, bridging the gap between fundamental organic synthesis and applied pharmaceutical development. Its utility is defined by its specific stereochemistry, which necessitates a deep understanding of enantioselective synthesis and resolution techniques. As detailed in this guide, the choice of synthetic route—be it classical diastereomeric resolution or modern biocatalysis— involves a careful consideration of yield, purity requirements, and scalability. The continued exploration of this molecule's derivatives in medicinal chemistry and materials science underscores its importance as a versatile and high-value chemical scaffold. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this chiral building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]
- 2. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]
- 6. 6485-67-2|(R)-2-Amino-2-phenylacetamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [chemical and physical properties of (R)-2-Amino-2-phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b555532#chemical-and-physical-properties-of-r-2-amino-2-phenylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com